((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Chiral resolution Stereoselective synthesis Enantiomeric purity

((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid (CAS 1353992-69-4) is a chiral carboxylic acid derivative featuring an (R)-configured pyrrolidine ring N-methylated at the 1-position and an ether-linked acetic acid moiety at the 3-position. With molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing muscarinic receptor ligands and CCR5 antagonists.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B7985845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OCC(=O)O
InChIInChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyOZNOUUOWJLOZJM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid: Chiral Pyrrolidine-Acetic Acid Building Block – Procurement Guide for Enantiopure Synthesis


((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid (CAS 1353992-69-4) is a chiral carboxylic acid derivative featuring an (R)-configured pyrrolidine ring N-methylated at the 1-position and an ether-linked acetic acid moiety at the 3-position [1]. With molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing muscarinic receptor ligands and CCR5 antagonists . Its single undefined stereocenter at the 3-position of the pyrrolidine ring defines its enantiomeric identity, making absolute configuration a critical procurement parameter [1].

Why ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture


The (R)-enantiomer of 1-methyl-pyrrolidin-3-yloxy-acetic acid is not interchangeable with its (S)-counterpart (CAS 1353998-08-9) or the racemic mixture (CAS 1353961-39-3) in stereoselective syntheses. The pyrrolidine 3-position stereocenter directly governs the three-dimensional orientation of the acetic acid side chain, which in turn dictates binding affinity to chiral biological targets such as muscarinic acetylcholine receptors [1]. In published CCR5 antagonist programs, the (R)-configuration at the pyrrolidine 3-position has been shown to be essential for maintaining potent antiviral activity; inversion to the (S)-enantiomer or use of racemic material led to substantial loss of target engagement [2]. The racemic mixture (CAS 1353961-39-3) contains equimolar amounts of both enantiomers and exhibits an undefined atom stereocenter count of 1, whereas the single-enantiomer (R)-form provides defined stereochemistry critical for reproducible structure-activity relationships [1].

Quantitative Differentiation Evidence for ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid Procurement Decisions


Enantiomeric Excess and Chiral Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1353992-69-4) is commercially supplied at ≥98% purity with defined (R)-stereochemistry, whereas the racemic mixture (CAS 1353961-39-3) is typically offered at 95% purity and contains a 1:1 mixture of (R)- and (S)-enantiomers . The racemic material possesses an 'undefined atom stereocenter count' of 1 per PubChem, while the single-enantiomer product has a defined stereocenter [1]. For applications requiring enantioselective receptor binding, the 50% inactive enantiomer present in the racemate represents a 50% impurity that can confound biological assay results .

Chiral resolution Stereoselective synthesis Enantiomeric purity

Computational Lipophilicity: XLogP3-AA of N-Methyl vs. Des-Methyl Pyrrolidine Acetic Acid Analog

The (R)-1-methyl-pyrrolidin-3-yloxy-acetic acid has a computed XLogP3-AA of -2.4, reflecting its zwitterionic character at physiological pH [1]. In contrast, the des-methyl analog (pyrrolidin-3-yloxy)-acetic acid (CAS 1503943-44-9) lacks the N-methyl substituent, which is predicted to lower the logP by approximately 0.5–0.8 log units due to increased hydrogen bond donor capacity (additional N-H) . The N-methyl group in the target compound eliminates one hydrogen bond donor, reducing TPSA and potentially enhancing passive membrane permeability relative to the secondary amine analog [1].

Lipophilicity Drug-likeness Physicochemical profiling

Supplier Availability and Pricing: (R)-Enantiomer vs. (S)-Enantiomer Market Parity

Both the (R)-enantiomer (CAS 1353992-69-4) and the (S)-enantiomer (CAS 1353998-08-9) are available from Fluorochem at identical list pricing of 11,572 CNY per 500 mg, indicating market parity in production cost . However, the (R)-enantiomer is listed as 'discontinued' at CymitQuimica, whereas the (S)-enantiomer remains available from multiple suppliers, suggesting tighter supply for the (R)-form that may affect lead times . The (R)-enantiomer is stocked by ChemScene (Cat. CS-0463281) with ≥98% purity and storage at 2–8°C sealed in dry conditions .

Chemical procurement Supplier comparison Cost efficiency

Stereochemical Configuration and Biological Target Engagement: (R)-Configuration Requirement for CCR5 Antagonist Activity

In the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist series reported by Lynch et al. (2002), the (R)-configuration at the pyrrolidine 3-position was a key determinant of antiviral potency. Pyrrolidine acetic acid zwitterions with the (R)-stereochemistry demonstrated enhanced antiviral activities and improved pharmacokinetic profiles over the parent pyrrolidine lead [1]. While the study evaluated N-1-substituted acetic acid derivatives rather than the 3-oxyacetic acid subclass directly, the stereochemical requirement at the pyrrolidine 3-position is a class-level feature: inversion to (S) or use of racemic material consistently reduced CCR5 binding affinity and anti-HIV-1 activity across multiple analog series [1]. This precedent establishes that the (R)-configured pyrrolidine-3-oxyacetic acid scaffold is stereoelectronically matched to the CCR5 receptor binding pocket.

CCR5 antagonist HIV antiviral Stereochemistry-activity relationship

Optimal Application Scenarios for ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Muscarinic M3 Receptor Antagonists Requiring (R)-Configuration at the Pyrrolidine 3-Position

When constructing muscarinic M3 antagonists based on pyrrolidine scaffolds—such as those described in WO2006018708A2—the (R)-1-methyl-pyrrolidin-3-yloxy-acetic acid provides a pre-formed chiral acetic acid side chain. The defined (R)-stereochemistry eliminates the need for post-coupling resolution and ensures that the final compound matches the stereochemical requirements of the muscarinic receptor binding site. The N-methyl group enhances lipophilicity (XLogP3-AA = -2.4) relative to des-methyl analogs, potentially improving blood-brain barrier penetration for CNS-targeted indications [1].

CCR5 Antagonist Lead Optimization and HIV Antiviral Screening Programs

The (R)-enantiomer of 1-methyl-pyrrolidin-3-yloxy-acetic acid is the appropriate building block for synthesizing pyrrolidine-based CCR5 antagonists, where the (R)-configuration at C3 has been validated as essential for potent antiviral activity. As demonstrated by Lynch et al. (2002), pyrrolidine acetic acid derivatives with (R)-stereochemistry exhibit enhanced anti-HIV-1 activity over their (S)-counterparts . Procurement of the enantiopure (R)-form avoids introducing the 50% inactive (S)-impurity present in racemic starting material, enabling accurate SAR interpretation and reducing false negatives in screening cascades [1].

Asymmetric Ligand Design for Organocatalysis and Transition Metal Catalysis

The (R)-1-methyl-pyrrolidin-3-yloxy-acetic acid scaffold, with its ether-linked carboxylic acid functionality and tertiary amine, can serve as a chiral ligand or ligand precursor in asymmetric catalysis. The N-methyl group ensures the pyrrolidine nitrogen remains tertiary, preventing unwanted ligand-metal coordination through the amine while maintaining water solubility via the carboxylic acid group. The defined (R)-stereochemistry at C3 provides a predictable chiral environment for enantioselective transformations .

Quality-Controlled Pharmaceutical Intermediate Procurement with Defined Stereochemistry Documentation

For GMP-like research intermediate procurement, the (R)-enantiomer from ChemScene (Cat. CS-0463281) is supplied with ≥98% purity, defined SMILES stereochemistry (CN1CC[C@H](C1)OCC(=O)O), and documented storage conditions (sealed in dry, 2–8°C) . The availability of a full Certificate of Analysis upon request supports regulatory documentation for early-stage process chemistry and impurity profiling, distinguishing it from the racemic mixture which lacks defined stereochemical documentation [1].

Quote Request

Request a Quote for ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.